Remangilone B
Description
Remangilone B is a bioactive compound derived from Evening primrose (EP), a plant widely used in traditional medicine for respiratory and inflammatory conditions . Remangilone B is hypothesized to share a similar triterpenoid or sesquiterpenoid backbone with Remangilone C, differing in functional group substitutions that may influence bioavailability, stability, and target affinity.
Properties
Molecular Formula |
C28H38O3 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(6aR,6bS,8aS,12aR,14aS,14bS)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-5,6,7,8a,9,10,12,12a,14,14a-decahydropicene-3,8-dione |
InChI |
InChI=1S/C28H38O3/c1-16-19-10-12-27(5)23(26(19,4)14-22(30)24(16)31)8-7-20-18-13-25(2,3)11-9-17(18)21(29)15-28(20,27)6/h7,14,17-18,23,30H,8-13,15H2,1-6H3/t17-,18+,23+,26-,27+,28+/m0/s1 |
InChI Key |
RZJRSJIUNPKJLS-NOPRNUEKSA-N |
Isomeric SMILES |
CC1=C2CC[C@@]3([C@@H]([C@]2(C=C(C1=O)O)C)CC=C4[C@]3(CC(=O)[C@@H]5[C@H]4CC(CC5)(C)C)C)C |
Canonical SMILES |
CC1=C2CCC3(C(C2(C=C(C1=O)O)C)CC=C4C3(CC(=O)C5C4CC(CC5)(C)C)C)C |
Synonyms |
remangilone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Remangilone C
- Structural Similarities: Both compounds belong to the Remangilone family, characterized by a polycyclic terpenoid core. Remangilone C features a hydroxyl group at the C-3 position, whereas Remangilone B may have a ketone or methyl substituent in the same region, altering its polarity and binding affinity .
- Functional Differences : In bleomycin-induced PF models, Remangilone C reduced collagen deposition by 40% compared to controls, while Remangilone B’s efficacy remains unquantified due to insufficient data.
1-Oxohederagenin
- Structural Contrast: 1-Oxohederagenin is a triterpenoid with a ketone group at C-1, distinct from the Remangilone family’s sesquiterpenoid framework. This structural divergence correlates with differences in solubility and membrane permeability .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Functional Groups | Molecular Weight (Da) | Source |
|---|---|---|---|---|
| Remangilone B | Sesquiterpenoid | Ketone (C-3) | ~350 (estimated) | Evening primrose |
| Remangilone C | Sesquiterpenoid | Hydroxyl (C-3) | 366.4 | Evening primrose |
| 1-Oxohederagenin | Triterpenoid | Ketone (C-1) | 486.7 | Evening primrose |
Functional Comparison with Therapeutically Similar Compounds
Mechanism of Action
- β-Catenin Pathway Modulation : Both Remangilone C and 1-Oxohederagenin inhibit fibroblast activation by downregulating β-catenin, a key mediator of fibrotic progression. Remangilone B is presumed to act similarly but may exhibit weaker inhibition due to structural variations .
- Efficacy in PF Models :
Pharmacokinetic and Stability Profiles
- Formulation Challenges : Unlike 1-Oxohederagenin, which has stable pharmacokinetics in oral formulations, Remangilone compounds require lipid-based delivery systems due to poor aqueous solubility .
- Regulatory Considerations : Comparative assessments of formulation changes (e.g., salt forms, excipients) are critical for biosimilarity approval, as highlighted in US and EU guidelines .
Table 2: Functional Efficacy and Regulatory Status
| Compound | IC50 (β-catenin Inhibition) | Collagen Reduction (In Vivo) | Regulatory Status |
|---|---|---|---|
| Remangilone C | 12 µM | 40% | Preclinical |
| 1-Oxohederagenin | 18 µM | 35% | Phase I Clinical Trials |
| Remangilone B | N/A | N/A | Research-grade |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Remangilone B in laboratory settings, and how can researchers ensure reproducibility?
- Methodological Answer : Begin by reviewing published synthesis routes in peer-reviewed journals, emphasizing reaction conditions (e.g., temperature, catalysts) and purification steps. Document procedural details meticulously, including solvent ratios, reaction times, and purification techniques (e.g., column chromatography). Reproducibility requires strict adherence to reported protocols and validation through spectroscopic comparison (e.g., NMR, IR) with reference data. For novel syntheses, include full characterization data (melting points, HRMS) and purity assessments (HPLC) in the main manuscript, with extended details in supplementary materials .
Q. What spectroscopic and chromatographic methods are recommended for characterizing Remangilone B’s purity and structural identity?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm structural identity, complemented by mass spectrometry (HRMS-ESI) for molecular weight validation. Purity should be assessed via HPLC (≥95% purity threshold) with UV detection at relevant wavelengths. For novel derivatives, X-ray crystallography or 2D NMR (COSY, HSQC) may resolve stereochemical ambiguities. Always compare data with existing literature and report deviations with justification .
Q. How should researchers conduct a systematic literature review to identify knowledge gaps in Remangilone B’s pharmacological profile?
- Methodological Answer : Apply the PRISMA framework for systematic reviews, focusing on databases like PubMed and SciFinder. Use Boolean operators (AND/OR) to combine keywords (e.g., “Remangilone B” AND “antioxidant activity”). Screen abstracts for relevance, then categorize findings by biological targets (e.g., enzymes, cell lines) and methodological approaches. Identify gaps where conflicting results exist (e.g., varying IC values across studies) or understudied mechanisms (e.g., in vivo pharmacokinetics) .
Advanced Research Questions
Q. How to design dose-response experiments to establish Remangilone B’s therapeutic window while minimizing cytotoxicity?
- Methodological Answer : Use the PICO framework to define:
- Population : Specific cell lines (e.g., HeLa, HEK293).
- Intervention : Remangilone B concentrations (e.g., 0.1–100 µM).
- Comparison : Positive controls (e.g., cisplatin for cytotoxicity).
- Outcome : Therapeutic index (LD/EC).
Employ nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC and LD. Validate results across ≥3 biological replicates and account for solvent cytotoxicity (e.g., DMSO controls) .
Q. What statistical approaches are appropriate for resolving contradictions in reported bioactivity data across different cell lines?
- Methodological Answer : Apply meta-analysis techniques to aggregate data from disparate studies. Use heterogeneity tests (Cochran’s Q, I statistic) to quantify variability. If heterogeneity is high (>50%), perform subgroup analyses by cell type, assay methodology, or compound batches. For mechanistic contradictions, employ pathway enrichment analysis (e.g., KEGG) to identify context-dependent signaling pathways .
Q. How to optimize extraction protocols when traditional methods yield insufficient quantities of Remangilone B for experimental needs?
- Methodological Answer : Screen alternative extraction solvents (e.g., subcritical water, NADES) and techniques (e.g., ultrasound-assisted extraction). Use a factorial design (e.g., 2 factorial) to test variables like solvent polarity, temperature, and extraction time. Quantify yield improvements via LC-MS and compare with baseline methods. Include cost-benefit analysis for scalability considerations .
Methodological and Ethical Considerations
Q. What ethical considerations must be addressed when using animal models to study Remangilone B’s in vivo effects?
- Methodological Answer : Follow ARRIVE guidelines for experimental design and reporting. Obtain institutional ethics approval (IACUC or equivalent) and justify sample sizes using power analysis. Minimize suffering via humane endpoints (e.g., tumor volume limits) and anesthesia protocols. Publish negative results to avoid publication bias .
Q. How to validate the specificity of molecular docking simulations predicting Remangilone B’s protein interactions?
- Methodological Answer : Cross-validate docking results (AutoDock Vina, Glide) with experimental techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Perform negative controls using scrambled protein targets or inactive analogs. Report docking parameters (grid size, scoring functions) and statistical confidence intervals (e.g., RMSD ≤2.0 Å) .
Data Management and Reporting
- Data Tables : For bioactivity studies, include tables comparing IC values across cell lines, with footnotes detailing assay conditions (e.g., incubation time, serum concentration). Use ANOVA or nonparametric tests (Kruskal-Wallis) for multi-group comparisons .
- Contradiction Analysis : Create discrepancy matrices to visualize conflicting data points, annotated with methodological variables (e.g., assay type, compound purity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
